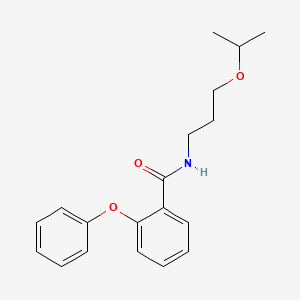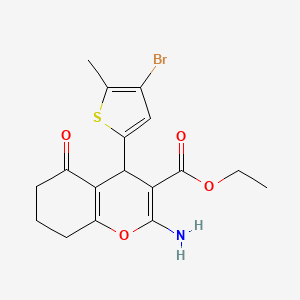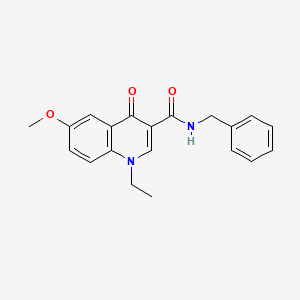
N-(3-isopropoxypropyl)-2-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-isopropoxypropyl)-2-phenoxybenzamide, also known as GW 501516 or Cardarine, is a synthetic drug that was developed in the 1990s by pharmaceutical company GlaxoSmithKline. It was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the fitness and bodybuilding community due to its ability to enhance endurance and aid in fat loss.
Wirkmechanismus
N-(3-isopropoxypropyl)-2-phenoxybenzamide 501516 works by activating the peroxisome proliferator-activated receptor-delta (PPAR-delta) pathway. This pathway is involved in regulating energy metabolism and plays a role in the oxidation of fatty acids. Activation of this pathway results in increased expression of genes involved in fat oxidation and energy metabolism.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in energy metabolism and fat oxidation. It also increases the uptake of glucose into muscle cells, leading to improved insulin sensitivity. Additionally, it has been shown to improve cardiovascular function and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-isopropoxypropyl)-2-phenoxybenzamide 501516 has several advantages for use in lab experiments. It is highly selective for the PPAR-delta pathway and has minimal off-target effects. It also has a long half-life, making it suitable for use in long-term studies. However, it is important to note that the effects of this compound 501516 can vary depending on the species being studied and the dosage used.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-isopropoxypropyl)-2-phenoxybenzamide 501516. One area of interest is its potential use in treating metabolic disorders such as obesity and type 2 diabetes. It may also have potential applications in treating cardiovascular diseases. Additionally, further research is needed to fully understand the long-term effects of this compound 501516 on human health.
Synthesemethoden
The synthesis of N-(3-isopropoxypropyl)-2-phenoxybenzamide 501516 involves several steps, including the reaction of phenoxybenzoic acid with isopropylamine to form an amide intermediate. This intermediate is then reacted with 3-bromopropanol to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-isopropoxypropyl)-2-phenoxybenzamide 501516 has been extensively studied for its potential applications in various scientific fields. It has been shown to improve endurance and increase fat oxidation in animal studies. It has also been studied for its potential use in treating metabolic disorders such as obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
2-phenoxy-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-15(2)22-14-8-13-20-19(21)17-11-6-7-12-18(17)23-16-9-4-3-5-10-16/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXSQHOUGNIUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B4896481.png)

![2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B4896489.png)




![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4896523.png)
![3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4896538.png)
![[5-(4-methoxyphenyl)-2-furyl]methanol](/img/structure/B4896546.png)

![N-cyclopentyl-3-isopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-5-isoxazolecarboxamide](/img/structure/B4896564.png)
![N-(1-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B4896569.png)
![dipotassium 4-[(2-carboxylatophenyl)amino]-2-isopropyl-3,3-dimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate](/img/structure/B4896577.png)